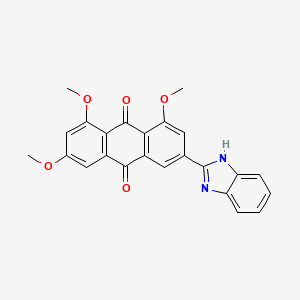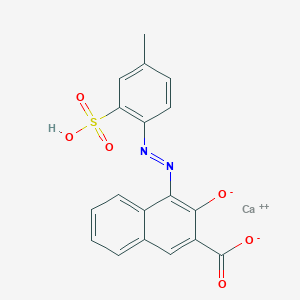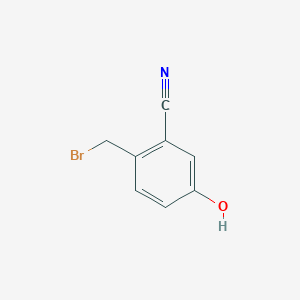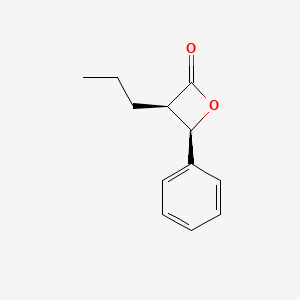
(3R,4R)-4-phenyl-3-propyloxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-phenyl-3-propyloxetan-2-one is a chiral oxetane derivative with a unique four-membered ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both phenyl and propyl groups attached to the oxetane ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-phenyl-3-propyloxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted epoxide with a propyl-substituted ketone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher yields. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(3R,4R)-4-phenyl-3-propyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxetane ring into more reduced forms, such as alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propyl groups, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or alkanes from the oxetane ring.
Substitution: Formation of new derivatives with different substituents on the phenyl or propyl groups.
科学研究应用
(3R,4R)-4-phenyl-3-propyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3R,4R)-4-phenyl-3-propyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity, inhibition of protein-protein interactions, or disruption of cellular processes, depending on the specific application and target.
相似化合物的比较
Similar Compounds
(3R,4R)-4-methyl-3-propyloxetan-2-one: Similar structure but with a methyl group instead of a phenyl group.
(3R,4R)-4-phenyl-3-butyloxetan-2-one: Similar structure but with a butyl group instead of a propyl group.
(3R,4R)-4-phenyl-3-ethyloxetan-2-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(3R,4R)-4-phenyl-3-propyloxetan-2-one is unique due to the presence of both phenyl and propyl groups, which impart distinct chemical properties and reactivity. This combination of substituents allows for a wide range of chemical modifications and applications, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
652150-97-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
(3R,4R)-4-phenyl-3-propyloxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-10-11(14-12(10)13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-,11+/m1/s1 |
InChI 键 |
BZUXZGPOFKSODD-MNOVXSKESA-N |
手性 SMILES |
CCC[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
规范 SMILES |
CCCC1C(OC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


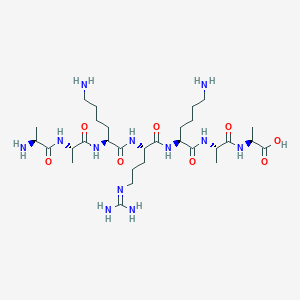

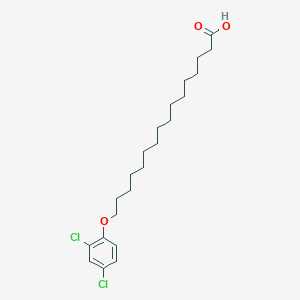
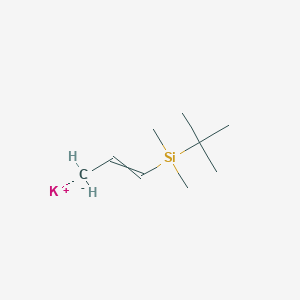
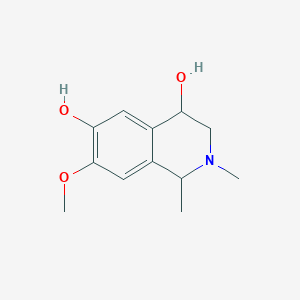
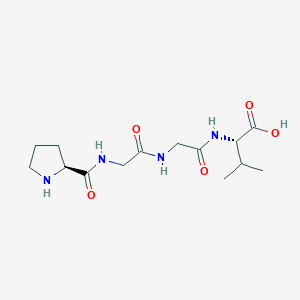
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
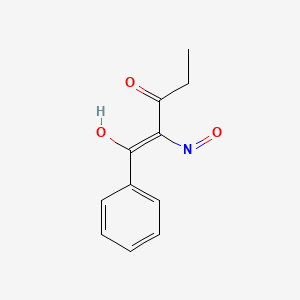
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
